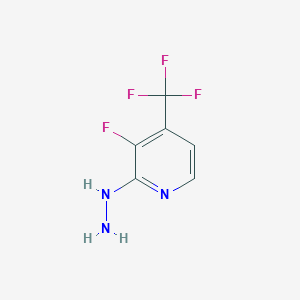

3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC18342352

Molecular Formula: C6H5F4N3

Molecular Weight: 195.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5F4N3 |

|---|---|

| Molecular Weight | 195.12 g/mol |

| IUPAC Name | [3-fluoro-4-(trifluoromethyl)pyridin-2-yl]hydrazine |

| Standard InChI | InChI=1S/C6H5F4N3/c7-4-3(6(8,9)10)1-2-12-5(4)13-11/h1-2H,11H2,(H,12,13) |

| Standard InChI Key | LPYOTMFNDMXIFN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C(=C1C(F)(F)F)F)NN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of 3-fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine is C₆H₅F₄N₃, with a molecular weight of 195.12 g/mol . Its IUPAC name is [3-fluoro-4-(trifluoromethyl)pyridin-2-yl]hydrazine, and it features a pyridine core substituted with electron-withdrawing groups (fluorine and trifluoromethyl) and a nucleophilic hydrazine moiety.

Key Structural Features:

-

Trifluoromethyl group: Enhances lipophilicity and metabolic stability, critical for bioavailability in drug design .

-

Hydrazine group: Serves as a reactive site for condensation and cyclization reactions, enabling diverse synthetic applications .

-

Fluorine atom: Influences electronic distribution and hydrogen-bonding interactions, modulating biological activity .

Spectroscopic and Analytical Data

-

InChIKey:

LPYOTMFNDMXIFN-UHFFFAOYSA-N. -

PubChem CID: 53402746.

Synthesis Methods

Nucleophilic Substitution

A common route involves reacting 2,3-difluoro-4-(trifluoromethyl)pyridine with hydrazine hydrate. The fluorine atom at the 2-position is selectively displaced by the hydrazine group under controlled conditions, yielding the target compound with high purity .

Dehydration of Hydrazides

Patent literature describes the use of HYDZ (a hydrazide intermediate) in a dehydration reaction with thiophosphetane compounds to form triazolopyridine derivatives. This method emphasizes the role of 3-fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine as a precursor in multi-step syntheses .

Example Reaction:

Optimization Challenges

Applications in Pharmaceutical Chemistry

Anticancer Agents

The compound is a key intermediate in synthesizing (1,2,4)-triazolo[4,3-a]pyridines, which exhibit activity against gastric, esophageal, and pancreatic cancers. For example, it is used in the synthesis of Compound A, a clinical candidate with improved pharmacokinetic profiles .

Mechanism of Action:

-

Triazolopyridines inhibit kinase pathways by binding to ATP pockets, disrupting signal transduction in cancer cells .

Enzyme Inhibition

Trifluoromethylpyridines are known to enhance interactions with enzyme active sites. Analogous compounds demonstrate reverse transcriptase inhibition, suggesting potential antiviral applications .

Agrochemical Applications

Herbicides and Insecticides

The trifluoromethyl group in pyridine derivatives improves herbicidal activity by increasing membrane permeability and resistance to metabolic degradation. For instance, flonicamid (a related TFMP derivative) acts as a chordotonal organ modulator in insects .

Performance Metrics:

Fungicides

TFMP derivatives like fluazinam uncouple oxidative phosphorylation in fungi, offering broad-spectrum control against Botrytis cinerea .

Comparative Analysis of Structural Analogs

Key Insight: The position of substituents critically affects reactivity and biological activity. For example, shifting the trifluoromethyl group from the 4- to 5-position alters hydrogen-bonding patterns, influencing target selectivity .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume